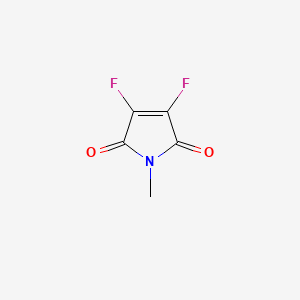

3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione

Description

3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione is a fluorinated derivative of the 1H-pyrrole-2,5-dione scaffold, a heterocyclic framework known for diverse biological activities. Pyrrole-2,5-diones (maleimides) are characterized by electron-deficient aromatic rings, enabling nucleophilic reactions and interactions with biological targets. Substitutions at the N(1) and 3,4 positions significantly influence their physicochemical and bioactive properties .

Fluorine atoms at the 3,4 positions enhance electronegativity and metabolic stability, while the N(1)-methyl group modulates lipophilicity and steric effects. Such modifications are critical in drug design, as seen in analogs with antiviral, antifungal, and cytotoxic activities .

Properties

Molecular Formula |

C5H3F2NO2 |

|---|---|

Molecular Weight |

147.08 g/mol |

IUPAC Name |

3,4-difluoro-1-methylpyrrole-2,5-dione |

InChI |

InChI=1S/C5H3F2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 |

InChI Key |

RXQZXZIVQNLWNA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(C1=O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione typically involves the fluorination of a suitable precursor. One common method involves the reaction of 1-methyl-1H-pyrrole-2,5-dione with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and biological activities of key pyrrole-2,5-dione derivatives:

Key Observations :

Physicochemical Properties

Spectral and analytical data for selected compounds:

Insights :

- Fluorine substituents in 3,4 positions likely result in deshielded aromatic protons, as seen in analogs with trifluoromethoxy groups ($^{1}\text{H-NMR}$ δ 7.34–7.41) .

Biological Activity

3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione (DFMPD) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Molecular Formula: C5H4F2N2O2

Molecular Weight: 162.09 g/mol

IUPAC Name: 3,4-difluoro-1-methylpyrrole-2,5-dione

Synthesis

DFMPD can be synthesized through various methods, including microwave-assisted reactions, which enhance yield and reduce reaction time. The compound is derived from pyrrole derivatives and has been shown to exhibit significant yields under optimized conditions.

| Method | Yield (%) | Reaction Time |

|---|---|---|

| Microwave-assisted synthesis | 70.21 | 20 minutes |

| Traditional heating | 70 | 2 hours |

Biological Activity

DFMPD has been investigated for its potential as an anticancer agent and its interaction with various biological targets.

Anticancer Properties

Research indicates that DFMPD exhibits cytotoxic effects against several cancer cell lines. One study demonstrated that DFMPD inhibited the growth of colon cancer cell lines HCT-116 and SW-620 with a GI50 value ranging from to M . This suggests a potent inhibitory effect on tumor growth.

The mechanism by which DFMPD exerts its biological effects is primarily through the modulation of key signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies have indicated that DFMPD can interact with ATP-binding sites on growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), forming stable complexes that inhibit their activity .

Case Studies

- Study on Colon Cancer Cells : In vitro studies showed that DFMPD significantly inhibited the proliferation of colon cancer cells. The compound's interaction with lipid bilayers was assessed using cyclic current-voltage characteristics, indicating a disturbance in lipid packing which may contribute to its antitumor activity .

- In Vivo Tumor Growth Inhibition : In a rat model of chemically induced colon cancer, DFMPD was able to reduce tumor size significantly compared to controls, further supporting its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.